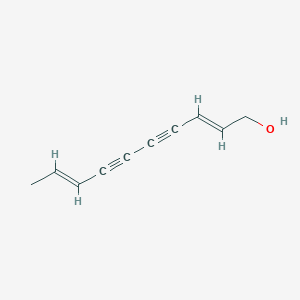

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Description

(2E,8E)-Deca-2,8-dien-4,6-diyn-1-ol is a polyacetylene alcohol characterized by conjugated double bonds (2E,8E) and triple bonds (4,6-diyn), with a hydroxyl group at position 1. This structural motif is common in bioactive natural products, particularly in plants such as Atractylodes spp. and Seseli mairei, where related compounds exhibit antimicrobial, anti-inflammatory, and cytotoxic properties . Its synthesis typically involves copper-catalyzed homodimerization or acetylation reactions, as seen in analogs like tetradeca-4,6,8,10-tetrayne-1,14-diol .

Structure

3D Structure

Properties

IUPAC Name |

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZYQGMNWZGRPO-VHYPUYLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#C/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-98-6 | |

| Record name | 2,8-Decadiene-4,6-diyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol and related compounds:

Bioactivity and Pharmacological Profiles

Antimicrobial Activity

Polyacetylenes with conjugated diyne systems, such as falcarindiol (isolated from Seseli mairei), demonstrate broad-spectrum antimicrobial activity. Acetylation or furanyl substitution (e.g., 9-(2-furanyl)-nonadiene-4,6-diyn-1-ol) may alter membrane permeability, enhancing efficacy .

Cytotoxicity and Anti-inflammatory Effects

Compounds like (2E,8E)-12R-tetradecadiene-4,6-diyne-1,12,14-triol from safflower exhibit cytotoxicity against cancer cell lines (e.g., NCI-60 panel), likely due to reactive oxygen species (ROS) generation via redox-active triple bonds . Hydroxyl-rich analogs may also modulate inflammatory pathways by inhibiting NF-κB or COX-2 .

Key Research Findings

- Structure-Activity Relationships (SAR) : Bioactivity correlates with diyne conjugation and hydroxyl positioning. For example, acetylated derivatives show reduced water solubility but improved bioavailability .

- Protein Targets : Similar compounds interact with membrane proteins (e.g., bacterial efflux pumps) and redox enzymes (e.g., NADPH oxidase), as inferred from hierarchical clustering of bioactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.